

A Head-to-Head Comparison of Vasoactive Intestinal Peptide (VIP) ELISA Kits

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Compound of Interest

Compound Name: Vasoactive intestinal contractor

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For researchers, scientists, and drug development professionals investigating the multifaceted roles of Vasoactive Intestinal Peptide (VIP), the selection of a reliable and sensitive assay kit is paramount. This guide provides a comprehensive comparison of commercially available VIP ELISA kits, offering a detailed look at their performance characteristics, experimental protocols, and the underlying signaling pathway of VIP. While direct independent comparative studies are limited, this guide summarizes manufacturer-provided data to aid in your selection process.

Performance Characteristics of Commercial VIP ELISA Kits

The following table summarizes the key performance characteristics of VIP ELISA kits from various manufacturers. This data is based on information provided by the suppliers and should be considered in the context of your specific experimental needs, such as sample type, required sensitivity, and assay range.

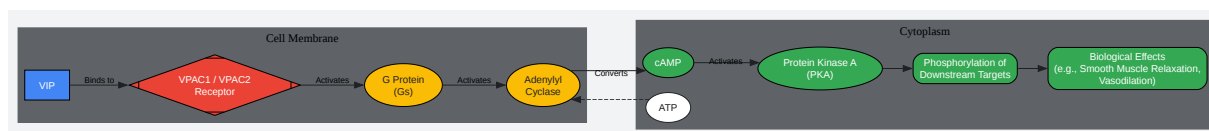
Manufacturer	Kit Name	Target Species	Assay Type	Sensitivity	Detection Range (pg/mL)	Sample Type(s)
BioVendor	Vasoactive Intestinal Polypeptide ELISA	Human	Competitive ELISA	Not Specified	25 - 800	Serum-EDTA[1]
Diagnostic s Biochem Canada	Vasoactive Intestinal Polypeptide (VIP) ELISA kit	Human	Competitive ELISA	20.0 pg/mL	0 - 89.1 (healthy donors)	Plasma[2][3]
Cloud-Clone Corp.	ELISA Kit for Vasoactive Intestinal Peptide (VIP)	Rat	Competitive Inhibition	< 2.58 pg/mL	6.17 - 500	Serum, plasma, other biological fluids
MyBioSource	Human Vasoactive Intestinal Peptide (VIP) ELISA Kit	Human	Competitive Inhibition	High Sensitivity	Not Specified	Serum, plasma, tissue homogenates, cell lysates, cell culture supernates [4]
Cusabio	Human Vasoactive Intestinal Peptide (VIP) ELISA Kit	Human	Sandwich ELISA	3.9 pg/mL	15.6 - 1000	Serum, plasma, tissue homogenates[5]

Elabscience	Human VIP(Vasoactive Intestinal Peptide) ELISA Kit	Human	Competitive-ELISA	Not Specified	Not Specified	Serum, plasma, other biological fluids[6]
RayBiotech	VIP ELISA Kit	Human, Mouse, Rat	Competition-based	2.6 ng/mL	0.1 - 1,000 ng/mL	Serum[7]
Aviva Systems Biology	VIP ELISA Kit (Human)	Human	Not Specified	0.78 pg/mL	1.56 - 100	Not Specified[8]
Fine Biotech Co., Ltd.	Human VIP (VIP peptides) ELISA Kit	Human	Not Specified	0.188 pg/mL	0.313 - 20	Not Specified[9]

Note: The performance characteristics listed above are as reported by the manufacturers and may vary depending on the experimental conditions and sample matrices used. It is highly recommended to consult the product-specific datasheets for the most accurate and up-to-date information. A validation study for the Diagnostics Biochem Canada VIP ELISA kit demonstrated acceptable performance, providing reliable and accurate measurements.[3]

The Vasoactive Intestinal Peptide (VIP) Signaling Pathway

Vasoactive Intestinal Peptide exerts its biological effects by binding to specific G protein-coupled receptors (GPCRs), primarily VPAC1 and VPAC2.[10] This interaction initiates an intracellular signaling cascade, predominantly through the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[6][10] PKA then phosphorylates various downstream targets, modulating a wide range of physiological processes, including smooth muscle relaxation, vasodilation, and immune responses.[1][10][11]

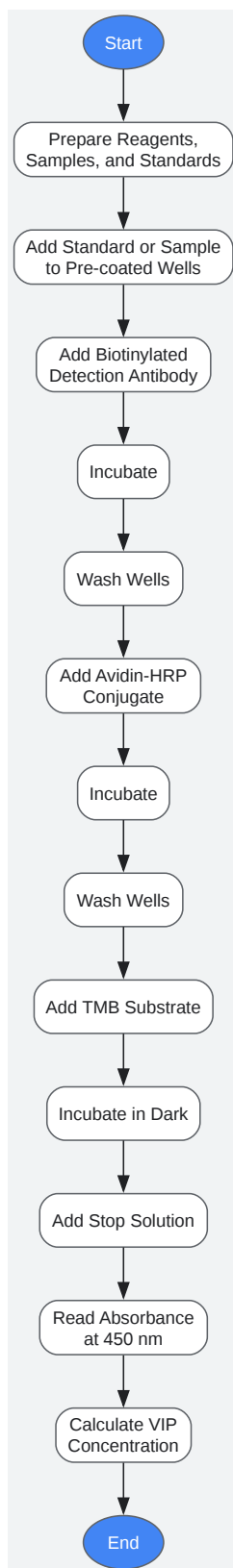


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Figure 1: A simplified diagram of the Vasoactive Intestinal Peptide (VIP) signaling pathway.

General Experimental Workflow for VIP ELISA Kits

The majority of commercially available VIP assay kits are based on the competitive ELISA principle. In this format, VIP present in the sample competes with a fixed amount of labeled (e.g., biotinylated) VIP for binding to a limited number of antibodies coated on the microplate wells. The amount of labeled VIP bound to the antibody is inversely proportional to the concentration of VIP in the sample. The signal is then generated by an enzymatic reaction and measured spectrophotometrically.



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Figure 2: A generalized experimental workflow for a competitive VIP ELISA kit.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol for a competitive VIP ELISA. For accurate results, always refer to the specific manual provided with the kit you are using.

1. Reagent and Sample Preparation:

- Prepare all reagents, including wash buffer, standards, and samples, according to the kit's instructions.
- Serum samples should be collected and allowed to clot, followed by centrifugation to separate the serum.^{[4][12]} Plasma can be collected using EDTA or heparin as an anticoagulant and then centrifuged.^{[4][12]}
- Tissue homogenates and cell culture supernatants should be prepared as per standard laboratory procedures.

2. Assay Procedure:

- Add a defined volume of standard or sample to the appropriate wells of the antibody-coated microplate.
- Immediately add the biotin-conjugated VIP to each well.
- Incubate the plate for the time and temperature specified in the manual (e.g., 1-2 hours at 37°C or overnight at 4°C).^[4]
- Wash the wells multiple times with the provided wash buffer to remove unbound reagents.
- Add the Streptavidin-HRP conjugate to each well and incubate.
- Wash the wells again to remove unbound conjugate.
- Add the TMB substrate solution to each well, which will result in a color change in the presence of HRP.
- Incubate the plate in the dark for a specified period.

- Stop the enzymatic reaction by adding the stop solution, which will cause a color change.
- Read the absorbance of each well at 450 nm using a microplate reader.

3. Data Analysis:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of VIP in the samples by interpolating their absorbance values on the standard curve.

Conclusion

The selection of an appropriate VIP ELISA kit is a critical step in obtaining accurate and reproducible data. This guide provides a comparative overview of several commercially available kits based on manufacturer-provided information. Researchers should carefully consider the specific requirements of their study, including sample type, expected VIP concentrations, and assay throughput, when making a selection. It is always advisable to perform in-house validation of the chosen kit to ensure its performance in your specific experimental setup.

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